5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide
Description
This compound is a brominated thiophene-carboxamide derivative integrated into a complex tricyclic framework containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms. The tricyclic system, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene, forms a rigid, polycyclic scaffold that likely enhances binding specificity in biological or catalytic applications. The carboxamide group serves as a hydrogen-bond donor/acceptor, a critical feature for molecular recognition in drug design or supramolecular chemistry. Structural elucidation of such compounds typically relies on NMR spectroscopy and X-ray crystallography, with software like SHELX and ORTEP-III facilitating refinement and visualization .
Properties
IUPAC Name |
5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3S2/c14-11-2-1-9(20-11)12(17)16-13-15-6-3-7-8(19-5-18-7)4-10(6)21-13/h1-4H,5H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCKIVSFIWCQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[730The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Heteroatom Diversity : The target compound’s combination of O, S, and N in its tricyclic system distinguishes it from simpler bicyclic analogs (e.g., imidazo-thiadiazole in ). This diversity may enhance solubility and binding versatility compared to nitrogen-only frameworks.
- Bromine Reactivity : Unlike the target compound’s stable 5-bromo substituent, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes facile substitution of bromine with secondary amines, highlighting the electronic influence of the core heterocycle on halogen reactivity .
- Synthetic Complexity: The tricyclic system in the target compound contrasts with the Knorr-Paal condensation products reported in , where strain-free tricycles form via acid-catalyzed reactions but lack sulfur or bromine substituents.
Spectroscopic and Crystallographic Data
Table 2: Analytical Comparison
Insights :
- The absence of crystallographic data for the target compound contrasts with the detailed unit-cell parameters reported for brominated thiophene derivatives in , underscoring the need for advanced structural characterization.
- Aromatic proton shifts in analogous compounds (δ 7.2–8.3 ppm) suggest similar electronic environments for the thiophene and imidazole rings, though substituents like bromine may deshield adjacent protons .
Analysis :
- While the target compound’s bioactivity remains unexplored, structurally related thiophene-imidazotriazole hybrids exhibit moderate antibacterial and antifungal activity, suggesting that the carboxamide and bromine groups in the target could enhance potency .
- The lack of sulfur in the tricyclic systems of limits direct functional comparisons, as sulfur atoms often contribute to metabolic stability and target binding.
Biological Activity
5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide is a complex organic compound with a unique tricyclic structure that has garnered interest for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves multiple steps that include cyclization reactions to form the tricyclic core. Specific catalysts and reagents are used to facilitate the formation of the desired structure. The general synthetic route can be summarized as follows:
- Formation of the Tricyclic Core : Utilization of specific cyclization methods.
- Functionalization : Introduction of bromine and carboxamide groups.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide exhibit significant anticancer activity. For instance:
- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells showed that certain derivatives could reduce cell viability significantly compared to control groups treated with standard chemotherapeutics like cisplatin .
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| 5-bromo compound | A549 | 61 | Compared to cisplatin |
| Other derivatives | A549 | 64 - 78 | Varies by structure |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cancer cells:
- Target Binding : The compound may bind to enzymes or receptors involved in cell proliferation and apoptosis.
- Pathway Modulation : This binding can alter signaling pathways, leading to reduced cell survival and increased apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antiviral Activity : Research on similar structures indicated potential antiviral properties against herpes viruses (HSV-1, HSV-2) through structural modifications that enhance bioactivity .
- Cytotoxicity Assessment : Comparative studies demonstrated that modifications in the chemical structure could significantly influence cytotoxicity against both cancerous (A549) and non-cancerous (HSAEC1-KT) cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
